Diammonium Glycyrrhizinate
Description
Significance of Diammonium Glycyrrhizinate as a Bioactive Compound
The significance of this compound lies in its broad spectrum of pharmacological activities. It is most recognized for its potent anti-inflammatory, antiviral, and hepatoprotective properties. patsnap.compatsnap.com These effects are attributed to its influence on various cellular and molecular processes.
The anti-inflammatory action of DG is partly due to its interaction with glucocorticoid receptors and its ability to inhibit the enzyme 11-beta-hydroxysteroid dehydrogenase type 2, which increases cortisol levels and reduces inflammation. patsnap.com Furthermore, DG can modulate the nuclear factor-kappa B (NF-κB) pathway, a critical regulator of the inflammatory response, thereby decreasing the production of pro-inflammatory mediators. patsnap.comnih.gov
In terms of antiviral activity, research has demonstrated DG's efficacy against a range of viruses. patsnap.commdpi.com Studies have shown its ability to interfere with the replication of viruses such as hepatitis B (HBV) and hepatitis C (HCV) by disrupting the viral life cycle. patsnap.com More recent research has highlighted its broad-spectrum antiviral activity against human coronaviruses, including SARS-CoV-2, by inhibiting the virus's entry into host cells. mdpi.comnih.gov
The hepatoprotective effects of DG are well-documented and form the basis for its clinical use in treating liver diseases, particularly in Asian countries. plos.orgnih.gov It is believed to protect liver cells by stabilizing hepatocyte membranes, preventing the leakage of liver enzymes, and promoting liver cell regeneration. patsnap.comnih.gov Additionally, its antioxidant properties, which involve scavenging free radicals and inhibiting lipid peroxidation, contribute to its ability to mitigate liver damage. cancer.govpatsnap.com
Overview of Preclinical and Clinical Research Landscape
The therapeutic potential of this compound has been explored in numerous preclinical and clinical studies, covering a wide range of conditions.
Preclinical Research: Preclinical studies, often conducted using animal models, have provided substantial evidence for the pharmacological effects of DG. For instance, in a rat model of ulcerative colitis, DG demonstrated a significant anti-inflammatory effect by suppressing the expression of NF-κB, TNF-α, and ICAM-1 in the colonic mucosa. nih.gov In research on nonalcoholic fatty liver disease (NAFLD) in mice, DG was found to reduce body weight, liver steatosis, and hepatic inflammation, partly by modulating the gut microbiota. acs.org
Further preclinical investigations have explored its neuroprotective effects. In a mouse model of Alzheimer's disease, DG was shown to protect against Aβ1–42-induced neurotoxicity by preventing mitochondrial dysfunction and oxidative stress. plos.org Its antiviral properties have also been a major focus, with studies showing its ability to inhibit various animal viruses, including porcine parvovirus and porcine reproductive and respiratory syndrome virus. frontiersin.orgfrontiersin.org
Clinical Research: The promising results from preclinical studies have led to numerous clinical trials investigating the efficacy of DG in humans. A significant portion of this research has focused on its hepatoprotective effects in patients with chronic viral hepatitis. nih.govresearchgate.net Meta-analyses of randomized controlled trials have suggested that this compound enteric-coated capsules have superior anti-inflammatory and liver-protective effects compared to other forms of the compound. nih.gov
Clinical trials have also been initiated to evaluate DG's role in other conditions. For example, a multicenter, randomized, open-label trial was designed to assess the efficacy and safety of DG in combination with dexamethasone (B1670325) for the treatment of primary immune thrombocytopenia (ITP). clinicaltrials.govcenterwatch.com Another study protocol was developed to evaluate the addition of glycyrrhizin (B1671929) (in the form of magnesium isoglycyrrhizinate followed by oral this compound) to entecavir (B133710) for treating chronic hepatitis B. clinicaltrials.gov
The following interactive table summarizes key research findings on this compound:
Interactive Data Table of Research Findings| Research Area | Model/Study Type | Key Findings | Reference(s) |
|---|---|---|---|
| Antiviral | In vitro (Human Coronaviruses) | Effectively reduces infections by HCoV-OC43, HCoV-229E, and SARS-CoV-2 by inhibiting viral entry. | mdpi.comnih.gov |
| Antiviral | In vitro (Hepatitis B & C) | Interferes with the replication of HBV and HCV. | patsnap.com |
| Anti-inflammatory | Rat Model (Ulcerative Colitis) | Reduced inflammatory injury by suppressing NF-κB, TNF-α, and ICAM-1. | nih.gov |
| Hepatoprotective | Mouse Model (NAFLD) | Reduced liver steatosis and inflammation, modulated gut microbiota. | acs.org |
| Hepatoprotective | Retrospective Clinical Analysis | Showed a hepatoprotective effect in patients undergoing anti-tuberculosis treatment. | nih.gov |
| Neuroprotective | Mouse Model (Alzheimer's Disease) | Attenuated Aβ1–42-induced neuronal injury and improved cognitive impairment. | plos.org |
| Immunomodulatory | Clinical Trial (ITP) | A study was designed to investigate its efficacy in combination with dexamethasone for ITP. | clinicaltrials.govcenterwatch.com |
Structure
2D Structure
Properties
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[(2S,3R,4S,5S,6S)-2-[[(3S,4aR,6aR,6bS,8aS,11S,12aR,14aR,14bS)-11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-6-carboxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid;azane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H62O16.2H3N/c1-37(2)21-8-11-42(7)31(20(43)16-18-19-17-39(4,36(53)54)13-12-38(19,3)14-15-41(18,42)6)40(21,5)10-9-22(37)55-35-30(26(47)25(46)29(57-35)33(51)52)58-34-27(48)23(44)24(45)28(56-34)32(49)50;;/h16,19,21-31,34-35,44-48H,8-15,17H2,1-7H3,(H,49,50)(H,51,52)(H,53,54);2*1H3/t19-,21-,22-,23-,24-,25-,26-,27+,28-,29-,30+,31+,34-,35-,38+,39-,40-,41+,42+;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPPIIOPGDLITJE-VLQRKCJKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)C(=O)O)O)O)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)C(=O)C=C6C3(CCC7(C6CC(CC7)(C)C(=O)O)C)C)C)C.N.N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@](C[C@H]1C3=CC(=O)[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O[C@@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)O)O)O)O)C)(C)C(=O)O.N.N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H68N2O16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90229561 | |
| Record name | Diammonium glycyrrhizinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90229561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
857.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79165-06-3, 53956-04-0 | |
| Record name | Diammonium glycyrrhizinate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079165063 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | .alpha.-D-Glucopyranosiduronic acid, (3.beta.,20.beta.)-20-carboxy-11-oxo-30-norolean-12-en-3-yl 2-O-.beta.-D-glucopyranuronosyl-, ammonium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Diammonium glycyrrhizinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90229561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ammonium glycyrrhizate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.516 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIAMMONIUM GLYCYRRHIZINATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A9ZZD585U6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Pharmacological Efficacy and Underlying Molecular Mechanisms of Diammonium Glycyrrhizinate
Anti-inflammatory Actions of Diammonium Glycyrrhizinate
The anti-inflammatory properties of this compound are a cornerstone of its therapeutic potential. Research has consistently shown its ability to mitigate inflammatory responses in various models, including those for ulcerative colitis, neuroinflammation, and airway inflammation. chemfaces.comnih.gove-century.us These effects are attributed to its capacity to modulate fundamental inflammatory pathways and cellular activities.
Modulation of Key Inflammatory Signaling Pathways
This compound exerts its anti-inflammatory effects by influencing several critical signaling pathways that are central to the inflammatory process. These include the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which regulate the expression of numerous pro-inflammatory molecules.
The NF-κB pathway is a pivotal regulator of immune and inflammatory responses. nih.gov In a resting state, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. nih.gov Upon stimulation by inflammatory signals, IκB is phosphorylated and subsequently degraded, allowing the NF-κB p65 subunit to translocate from the cytoplasm to the nucleus. nih.govresearchgate.net This translocation initiates the transcription of a wide array of pro-inflammatory genes.
This compound has been shown to effectively suppress the NF-κB pathway. chemfaces.commdpi.com Studies have demonstrated that DG can inhibit the degradation of IκBα and prevent the nuclear translocation of the p65 subunit. nih.govspandidos-publications.com For instance, in a model of Alzheimer's disease, DG significantly attenuated the translocation of p65 to the nucleus induced by amyloid-β (Aβ) peptides. nih.gov This inhibitory action on the NF-κB pathway leads to a downstream reduction in the production of various inflammatory mediators. nih.govmdpi.com
Table 1: Effect of this compound on NF-κB Pathway Components
| Model System | Key Finding | Reference |
| Aβ₁₋₄₂-induced Alzheimer's disease model (in vivo & in vitro) | DG significantly attenuated the Aβ₁₋₄₂-induced nuclear translocation of NF-κB p65. | nih.gov |
| Rat model of ulcerative colitis | DG reduced inflammatory injury by suppressing NF-κB expression in the colonic mucosa. | chemfaces.com |
| Mouse model of focal cerebral ischemia-reperfusion injury | DG treatment was associated with a significant reduction in NF-κB levels. | mdpi.comnih.gov |
This table is interactive. Click on the headers to sort the data.
The MAPK family, which includes extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38, plays a crucial role in signal transduction that governs cellular processes such as inflammation, proliferation, and apoptosis. nih.govnih.gov Excessive activation of MAPK signaling pathways is implicated in various inflammatory conditions. nih.gov
This compound has been found to modulate the MAPK pathway, contributing to its anti-inflammatory effects. nih.govspandidos-publications.com Research indicates that DG can significantly decrease the phosphorylation of ERK, JNK, and p38 in inflammatory models. nih.govscispace.com For example, in a mouse model of Alzheimer's disease, DG treatment led to a marked reduction in the phosphorylation levels of all three MAPK subtypes in the hippocampus. nih.gov Similarly, in models of cerebral ischemia-reperfusion injury, the regulation of MAPK expression by glycyrrhizin (B1671929), a related compound, has been shown to reduce oxidative stress and inflammation. nih.gov
Table 2: Impact of this compound on MAPK Pathway Phosphorylation
| Model System | Affected MAPK Subtype(s) | Outcome | Reference |
| Aβ₁₋₄₂-induced Alzheimer's disease model (in vivo) | p-ERK, p-JNK, p-p38 | Significantly decreased phosphorylation levels. | nih.gov |
| Histamine-induced airway smooth muscle cell activation | p38 | Restored histamine-regulated intracellular signals. | francis-press.com |
| Cerebral ischemia-reperfusion injury model | p38 MAPK | Inhibited the inflammatory response by blocking the p38 MAPK signal transduction pathway. | nih.gov |
This table is interactive. Click on the headers to sort the data.
The activation of the NF-κB and MAPK pathways culminates in the production of a host of pro-inflammatory cytokines and chemokines. These molecules, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), Cyclooxygenase-2 (COX-2), inducible Nitric Oxide Synthase (iNOS), and Intercellular Adhesion Molecule-1 (ICAM-1), are key drivers of the inflammatory cascade. nih.govmdpi.comnih.gov
This compound has been consistently shown to suppress the expression of these pro-inflammatory mediators. chemfaces.commdpi.com In various experimental models, treatment with DG has led to a significant reduction in the levels of TNF-α, IL-1β, COX-2, and iNOS. mdpi.comnih.gov For instance, in a rat model of ulcerative colitis, DG administration resulted in significantly lower expression of TNF-α and ICAM-1 in the colonic mucosa. chemfaces.com Furthermore, in a mouse model of focal cerebral ischemia-reperfusion injury, DG treatment was associated with a marked decrease in IL-1, TNF-α, COX-2, and iNOS levels. mdpi.comnih.gov
Table 3: Effect of this compound on Pro-inflammatory Mediator Expression
| Model System | Downregulated Mediators | Reference |
| Rat model of ulcerative colitis | TNF-α, ICAM-1 | chemfaces.com |
| Mouse model of focal cerebral ischemia-reperfusion injury | IL-1, TNF-α, COX-2, iNOS | mdpi.comnih.gov |
| Obese mice with asthma | IL-17A, IL-4, IL-6, TNF, MCP-1, KC, RANTES | e-century.us |
| Aβ₁₋₄₂-induced Alzheimer's disease model | TNF-α, IL-1β, COX-2, iNOS | nih.gov |
This table is interactive. Click on the headers to sort the data.
Impact on Immune Cell Activity and Infiltration
The inflammatory response is characterized by the activation and infiltration of immune cells into the affected tissue. This compound has been shown to modulate the activity of various immune cells, thereby reducing inflammation.
In models of neuroinflammation, DG has been observed to suppress the activation of microglia, the resident immune cells of the central nervous system. nih.gov Activated microglia release a barrage of inflammatory factors that contribute to neuronal damage. nih.gov DG treatment has been shown to inhibit this activation, thereby protecting neurons. nih.govscispace.com Furthermore, studies have indicated that DG can attenuate the infiltration of neutrophils, a type of white blood cell that plays a key role in acute inflammation. spandidos-publications.com In a rat model, DG treatment significantly decreased neutrophil infiltration in skin flaps. spandidos-publications.com Additionally, DG has been shown to influence T-cell populations, which are crucial for adaptive immunity. In patients with stable chronic obstructive pulmonary disease (COPD), administration of this compound capsules was found to increase the counts of CD3+, CD4+, and CD8+ T cells, suggesting an immunomodulatory effect. revistaclinicapsicologica.com
Effects on Oxidative Stress-Mediated Inflammation
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defenses, is intricately linked to inflammation. e-century.us ROS can act as signaling molecules that activate pro-inflammatory pathways like NF-κB and MAPK. spandidos-publications.com
This compound has demonstrated antioxidant properties that contribute to its anti-inflammatory efficacy. nih.gov It has been shown to restore the oxidant-antioxidant balance in models of obese asthma by decreasing malondialdehyde (MDA), a marker of lipid peroxidation, and increasing glutathione (B108866) (GSH), an important endogenous antioxidant. e-century.us Furthermore, DG has been found to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. e-century.us Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes, playing a crucial role in cellular defense against oxidative stress. e-century.usmdpi.com By activating Nrf2, DG enhances the cellular antioxidant response, thereby mitigating oxidative stress-mediated inflammation. e-century.us
Antiviral Properties of this compound
This compound has demonstrated broad-spectrum antiviral activity against a range of viruses. mdpi.comnih.gov Its mechanisms of action are multifaceted, involving direct interference with viral particles and modulation of the host's immune response.
Inhibition of Viral Replication and Entry Mechanisms
A primary antiviral mechanism of this compound is the inhibition of viral entry into host cells. nih.gov Research has shown that it can effectively block the attachment of viruses to cellular receptors. nih.gov For instance, in the context of coronaviruses, this compound has been found to bind to the receptor-binding domain (RBD) of the spike protein, thereby disrupting its interaction with the human angiotensin-converting enzyme 2 (ACE2) receptor. mdpi.com This action prevents the virus from entering and initiating infection within the host cell. mdpi.comnih.gov
Furthermore, this compound can interfere with the viral life cycle by hindering the assembly and release of new viral particles, which limits the spread of the virus within the host. patsnap.com Studies on porcine parvovirus have indicated that the compound's potent inhibitory effects are most significant when it is incubated with the virus before it comes into contact with host cells, suggesting a direct inactivation of the virus. usda.gov
Modulation of Host Antiviral Responses
Beyond its direct effects on viruses, this compound also modulates the host's antiviral immune responses. It has been shown to stimulate the innate immune response, a crucial first line of defense against viral infections. frontiersin.org For example, it can inhibit the accumulation of intracellular reactive oxygen species (ROS) caused by viral infection, thereby protecting cells from oxidative damage. frontiersin.org
Spectrum of Antiviral Activity
The antiviral effects of this compound extend across a wide range of DNA and RNA viruses. karger.com It has shown efficacy against several human and animal viruses, including:
Hepatitis Viruses: this compound has been used in the treatment of chronic hepatitis B and C. patsnap.commdpi.com It can inhibit the replication of hepatitis B virus (HBV) and has been shown to suppress the secretion of hepatitis B surface antigen (HBsAg). mdpi.com In the case of hepatitis C virus (HCV), it can reduce viral titers in infected hepatocytes. frontiersin.org
Herpesviruses: The compound has demonstrated activity against various herpesviruses. usda.govkarger.com
Porcine Parvovirus (PPV): In vitro studies have revealed that this compound can significantly decrease the infectivity of PPV, with a dose-dependent inhibitory effect. usda.govfrontiersin.org The compound appears to have a direct virucidal effect on PPV particles. usda.gov
Infectious Bursal Disease Virus (IBDV): A related compound, dipotassium (B57713) glycyrrhizinate, has been shown to block IBDV infections in chicken models, suggesting a potential role for glycyrrhizinates in controlling this avian virus. karger.com
Hepatoprotective Effects of this compound
This compound is well-recognized for its liver-protective properties and is clinically used to treat various liver diseases. nih.gov Its hepatoprotective effects are attributed to its ability to mitigate liver injury through multiple mechanisms.
Mechanisms in Liver Injury Mitigation
The hepatoprotective actions of this compound involve the modulation of several key cellular processes:
Apoptosis: this compound has been shown to inhibit apoptosis (programmed cell death) in liver cells. nih.gov In models of autoimmune hepatitis, it was found to suppress the apoptosis of T lymphocytes. nih.gov
Oxidative Stress: The compound exhibits antioxidant properties by neutralizing reactive oxygen species (ROS) and inhibiting lipid peroxidation. patsnap.comnih.gov This action protects liver cells from oxidative damage, a common feature of many liver diseases. patsnap.com
Inflammation: this compound possesses potent anti-inflammatory effects. patsnap.comnih.gov It can down-regulate the production of pro-inflammatory cytokines and inhibit the activation of nuclear factor-kappa B (NF-κB), a key regulator of the inflammatory response. patsnap.comnih.gov
Role in Chronic Hepatitis
This compound plays a significant role in the management of chronic hepatitis, including viral and autoimmune forms.
Viral Hepatitis: As mentioned previously, it is used in the treatment of chronic hepatitis B and C. patsnap.commdpi.com Its ability to reduce liver inflammation and viral load contributes to its therapeutic efficacy.
Autoimmune Hepatitis (AIH): AIH is a chronic inflammatory liver disease driven by an autoimmune response against hepatocytes. worldscientific.comworldscientific.com this compound has been shown to be an effective treatment for AIH. nih.govworldscientific.com It helps to alleviate liver damage by reducing serum levels of liver enzymes like ALT and AST, decreasing inflammatory cell infiltration, and mitigating necrosis. nih.gov Its immunomodulatory effects, such as inhibiting the proliferation of natural killer T (NKT) cells and promoting the proliferation of regulatory T cells (Tregs), are thought to contribute to its beneficial effects in AIH. nih.gov
Impact on Non-Alcoholic Fatty Liver Disease (NAFLD)
This compound has shown promise in the management of Non-Alcoholic Fatty Liver Disease (NAFLD). frontiersin.org In animal models, DG has been observed to reduce liver steatosis and hepatic inflammation. nih.govresearchgate.netacs.org The mechanisms behind these effects are multifaceted. A complex of this compound and phosphatidylcholine demonstrated the ability to lower the activity of aminotransferases (ALT, AST), reduce malondialdehyde (MDA) content, and decrease TNF-α levels in rats with NAFLD. magtech.com.cn This complex also improved total cholesterol (TC) and triglyceride (TG) levels and increased superoxide (B77818) dismutase (SOD) activity, suggesting that its therapeutic effects may be linked to reducing blood lipids, improving liver function, and combating oxidative stress and insulin (B600854) resistance. magtech.com.cn
Studies suggest that DG's protective effects in NAFLD are also mediated through the modulation of the gut-liver axis. acs.orgnih.govresearchgate.net Research has shown that DG can alter the gut microbiota composition, leading to a decrease in intestinal low-grade inflammation and restoration of the intestinal barrier function in mice with NAFLD. frontiersin.org
Anti-Fibrotic Potential in Hepatic Tissues
This compound is recognized for its hepatoprotective properties, which extend to mitigating liver fibrosis. patsnap.combiorxiv.org It is used clinically to protect the liver in various conditions, including chronic viral hepatitis and drug-induced liver injury. dovepress.com The anti-fibrotic action of DG is linked to its ability to reduce the degeneration and necrosis of hepatocytes and inhibit the proliferation of hepatic collagen fibers. biorxiv.org
Modulation of the Gut-Liver Axis (e.g., Gut Microbiota, Intestinal Barrier Function)
A critical aspect of this compound's therapeutic action, particularly in liver diseases, is its influence on the gut-liver axis. acs.orgnih.govnih.gov The gut-liver axis is a bidirectional communication system between the gut and the liver, where disruptions can contribute to the pathogenesis of chronic liver diseases. researchgate.net
DG has been shown to modulate the gut microbiota in a beneficial manner. acs.orgnih.govresearchgate.net In studies on mice with NAFLD, DG intervention led to a notable alteration in the gut microbiota composition. nih.govresearchgate.net Specifically, it reduced the ratio of Firmicutes to Bacteroidetes and decreased the population of endotoxin-producing bacteria like Desulfovibrio. acs.orgresearchgate.net Concurrently, it increased the abundance of probiotic bacteria such as Proteobacteria and Lactobacillus. acs.orgresearchgate.net
Furthermore, DG promotes the growth of bacteria that produce short-chain fatty acids (SCFAs), such as those from the Ruminococcaceae and Lachnospiraceae families, leading to increased SCFA production. researchgate.netmdpi.com SCFAs are known to play a role in maintaining gut homeostasis. DG also enhances the intestinal barrier by improving the expression of tight junction proteins, increasing the number of goblet cells, and promoting mucin secretion. acs.orgnih.govresearchgate.net This restoration of the intestinal barrier helps to reduce the translocation of harmful substances like endotoxins to the liver, thereby mitigating liver inflammation. nih.gov
Neuroprotective Effects of this compound
Beyond its hepatoprotective effects, this compound exhibits significant neuroprotective properties. mdpi.com These effects are largely attributed to its anti-inflammatory and antioxidant capabilities. scispace.comnih.gov
Attenuation of Neuroinflammation
Neuroinflammation is a key factor in the progression of neurodegenerative diseases. mdpi.com this compound has been shown to effectively suppress neuroinflammation. nih.govnih.gov In models of Alzheimer's disease, DG treatment has been found to inhibit the activation of microglia, which are the primary immune cells of the central nervous system. nih.govnih.gov
The anti-inflammatory effects of DG are mediated through the regulation of key signaling pathways. It has been demonstrated to inhibit the activation of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways. nih.govnih.gov By downregulating these pathways, DG reduces the production of pro-inflammatory cytokines such as TNF-α, IL-1β, COX-2, and iNOS. mdpi.comnih.gov This reduction in inflammatory mediators helps to protect neurons from damage and can lead to improved cognitive function in animal models of neurodegenerative disease. mdpi.comnih.gov
Protection Against Oxidative Stress and Mitochondrial Dysfunction in Neuronal Cells
Oxidative stress and mitochondrial dysfunction are critical early events in the pathology of neurodegenerative disorders like Alzheimer's disease. nih.govplos.orgresearchgate.net this compound has demonstrated a protective role against these cellular insults. nih.govplos.orgresearchgate.net
In studies involving beta-amyloid (Aβ)-induced neurotoxicity, DG treatment was shown to significantly decrease the production of reactive oxygen species (ROS) in neuronal cells. plos.orgresearchgate.net It also alleviates lipid peroxidation, a marker of oxidative damage. plos.orgresearchgate.net Furthermore, DG helps to restore mitochondrial function by stabilizing the mitochondrial membrane potential, which is often compromised in neurodegenerative conditions. plos.orgresearchgate.net
Regulation of Specific Neurodegenerative Pathways (e.g., Aβ-induced toxicity, PGC-1α expression, Caspase pathways)
This compound exerts its neuroprotective effects by modulating specific pathways involved in neurodegeneration. A significant mechanism is its ability to counteract the neurotoxicity induced by beta-amyloid (Aβ), a hallmark of Alzheimer's disease. nih.govplos.orgresearchgate.net DG treatment has been shown to increase the viability of neurons exposed to Aβ. plos.org
A key target of DG in this context is the peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α). nih.govplos.orgresearchgate.net PGC-1α is a crucial regulator of mitochondrial biogenesis and is protective against oxidative damage. nih.govplos.org Studies have shown that DG can significantly increase the expression of PGC-1α both in vitro and in vivo. nih.govplos.orgresearchgate.net The upregulation of PGC-1α is believed to be a significant contributor to the neuroprotective effects of DG against Aβ-induced toxicity. nih.govplos.orgresearchgate.net
Furthermore, DG influences apoptotic pathways, which are involved in programmed cell death. In the context of Aβ-induced neurotoxicity, DG has been observed to inhibit the activation of caspase-9 and caspase-3, key enzymes in the apoptotic cascade. plos.orgresearchgate.net This inhibition of caspases helps to prevent neuronal cell death. plos.orgresearchgate.net
Interactive Data Tables
Table 1: Impact of this compound on NAFLD Markers
| Marker | Effect of DG Treatment | Reference |
| Alanine (B10760859) Aminotransferase (ALT) | Decreased | magtech.com.cn |
| Aspartate Aminotransferase (AST) | Decreased | magtech.com.cn |
| Malondialdehyde (MDA) | Decreased | magtech.com.cn |
| Tumor Necrosis Factor-alpha (TNF-α) | Decreased | magtech.com.cn |
| Superoxide Dismutase (SOD) | Increased | magtech.com.cn |
| Total Cholesterol (TC) | Improved | magtech.com.cn |
| Triglycerides (TG) | Improved | magtech.com.cn |
Table 2: Modulation of Gut Microbiota by this compound
| Bacterial Group | Effect of DG Treatment | Reference |
| Firmicutes-to-Bacteroidetes ratio | Reduced | acs.orgresearchgate.net |
| Desulfovibrio (endotoxin-producing) | Reduced | acs.orgresearchgate.net |
| Proteobacteria (probiotic) | Increased | acs.orgresearchgate.net |
| Lactobacillus (probiotic) | Increased | acs.orgresearchgate.net |
| Ruminococcaceae (SCFA-producing) | Increased | researchgate.netmdpi.com |
| Lachnospiraceae (SCFA-producing) | Increased | researchgate.netmdpi.com |
Table 3: Neuroprotective Effects of this compound
| Effect | Mechanism | Reference |
| Attenuation of Neuroinflammation | Inhibition of MAPK and NF-κB pathways; Reduced pro-inflammatory cytokines (TNF-α, IL-1β, COX-2, iNOS) | mdpi.comnih.govnih.gov |
| Protection Against Oxidative Stress | Decreased Reactive Oxygen Species (ROS); Alleviation of lipid peroxidation | plos.orgresearchgate.net |
| Protection Against Mitochondrial Dysfunction | Stabilization of mitochondrial membrane potential | plos.orgresearchgate.net |
| Regulation of Aβ-induced toxicity | Increased neuronal viability | plos.org |
| Upregulation of PGC-1α expression | Increased mitochondrial biogenesis and protection against oxidative damage | nih.govplos.orgresearchgate.net |
| Inhibition of Caspase pathways | Decreased activation of caspase-9 and caspase-3 | plos.orgresearchgate.net |
Effects on Cognitive Impairment in Neurological Models
This compound (DG) has demonstrated significant neuroprotective effects and the ability to ameliorate cognitive deficits in various neurological disease models, particularly those mimicking Alzheimer's disease (AD). Research indicates that DG can mitigate memory impairment by targeting neuroinflammation and neuronal damage induced by amyloid-beta (Aβ). nih.govplos.org
In animal models of AD induced by Aβ₁₋₄₂, administration of DG has been shown to improve performance in cognitive tests such as the Morris water maze. nih.govplos.org Treated mice exhibited a reduction in escape latency and an increase in the time spent in the target quadrant, indicating an enhancement of spatial learning and memory. nih.govsemanticscholar.org These behavioral improvements are linked to DG's ability to protect neurons from the toxic effects of Aβ. plos.org
The underlying mechanisms for these cognitive benefits are multifaceted. DG has been found to suppress the activation of microglia, which are key immune cells in the brain that contribute to neuroinflammation in AD. nih.gov By inhibiting microglial activation, DG reduces the production of pro-inflammatory cytokines. nih.gov Furthermore, DG has been shown to modulate critical signaling pathways involved in inflammation and cell survival, such as the MAPK and NF-κB pathways. nih.gov It can inhibit the Aβ₁₋₄₂-induced activation of these pathways, thereby reducing inflammation and protecting neurons. nih.gov Another identified mechanism is the upregulation of PGC-1α, a regulator of mitochondrial biogenesis and antioxidant defenses, which helps to prevent mitochondrial dysfunction and oxidative stress induced by Aβ₁₋₄₂. plos.org Glycyrrhizin, a related compound, and its derivatives have also been noted to ameliorate cognitive decline in models of neuroinflammation. bohrium.commdpi.com
| Parameter | Control Group | Aβ₁₋₄₂ Model Group | Aβ₁₋₄₂ + DG Group | Reference |
|---|---|---|---|---|
| Escape Latency (seconds) | Significantly Lower | Significantly Increased | Significantly Decreased vs. Aβ₁₋₄₂ Model | nih.govsemanticscholar.org |
| Time in Target Quadrant (seconds) | Significantly Higher | Significantly Decreased | Significantly Increased vs. Aβ₁₋₄₂ Model | nih.gov |
| Target Crossing Times | Not specified | Significantly Decreased | Significantly Increased vs. Aβ₁₋₄₂ Model | plos.orgsemanticscholar.org |
Immunomodulatory Activities of this compound
This compound exerts notable immunomodulatory effects by regulating the balance and function of various T lymphocyte subsets. In a murine model of concanavalin (B7782731) A-induced autoimmune hepatitis, DG pretreatment demonstrated a significant capacity to modulate the T cell response. nih.govnih.govtandfonline.com Specifically, DG was found to downregulate the frequency of Natural Killer T (NKT) cells in the liver. nih.govnih.govtandfonline.com Concurrently, it led to an upregulation in the frequency of regulatory T cells (Tregs) in the same organ. nih.govnih.govtandfonline.com This shift in the balance between NKT cells and Tregs is crucial for suppressing excessive immune responses and mitigating liver injury.
Furthermore, DG has been observed to suppress the proliferation of activated T cell subsets, including CD4⁺CD25⁻CD69⁺ and CD8⁺CD69⁺ T cells, in both peripheral blood and the spleen. nih.govnih.gov In studies related to chronic obstructive pulmonary disease (COPD), treatment with this compound capsules was associated with higher counts of CD3+, CD4+, and CD8+ cells, as well as an increased CD4+/CD8+ ratio, suggesting a boost to the immune function in these patients. revistaclinicapsicologica.com The compound has also been shown to inhibit the apoptosis of T lymphocytes in the thymus in the context of autoimmune hepatitis models. nih.govnih.govresearchgate.net
This compound has been shown to influence the function of antigen-presenting cells, particularly dendritic cells (DCs). A study utilizing a phytosomal formulation of DG (DG-P) demonstrated that co-culturing bone marrow-derived dendritic cells with DG-P led to enhanced DC maturation. nih.gov Mature dendritic cells are more effective at presenting antigens to T cells, which is a critical step in initiating an adaptive immune response. This adjuvant activity suggests that DG can be used to enhance the efficacy of vaccines by boosting the antigen presentation process. nih.gov
This compound possesses broad systemic immune-modulating properties, primarily characterized by its anti-inflammatory effects. It has been shown to down-regulate the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interferon-gamma (IFN-γ) in a model of autoimmune hepatitis. nih.govdovepress.com In lipopolysaccharide-induced acute lung injury, DGLL, a lipid ligand of DG, inhibited the increase of TNF-α and IL-1β levels in lung tissue. spandidos-publications.com
This modulation of cytokines is a key mechanism behind its therapeutic effects in various inflammatory conditions. frontiersin.orgnih.gov For instance, in patients with stable COPD, DG administration significantly reduced serum levels of C-reactive protein (CRP), TNF-α, and IL-6. revistaclinicapsicologica.com The compound is also known to inhibit inflammatory cell infiltration and the expression of adhesion molecules. spandidos-publications.com Studies on glycyrrhizin, the active component of DG, have shown that it can modulate the immune response in the context of COVID-19 by affecting interleukin levels. frontiersin.org The systemic anti-inflammatory and immunoregulatory activities of DG underscore its potential as a therapeutic agent for a range of immune-mediated diseases. nih.gov
| Immune Cell/Cytokine | Effect of DG | Disease Model/Condition | Reference |
|---|---|---|---|
| Regulatory T cells (Tregs) | Upregulation | Autoimmune Hepatitis (mice) | nih.govnih.govtandfonline.com |
| Natural Killer T (NKT) cells | Downregulation | Autoimmune Hepatitis (mice) | nih.govnih.govtandfonline.com |
| Dendritic Cell (DC) Maturation | Enhanced | In vitro (bone marrow DCs) | nih.gov |
| TNF-α | Downregulation | Autoimmune Hepatitis, COPD, Acute Lung Injury | nih.govrevistaclinicapsicologica.comdovepress.comspandidos-publications.com |
| IL-6 | Downregulation | Autoimmune Hepatitis, COPD | nih.govrevistaclinicapsicologica.comdovepress.com |
Anticancer Potential of this compound
Glycyrrhizin, the precursor to this compound, and its derivatives have demonstrated notable anticancer properties through the inhibition of cell growth and the induction of apoptosis in various cancer cell lines. nih.govnih.gov The primary mechanism involves the induction of apoptosis, or programmed cell death, through multiple cellular pathways.
In non-small cell lung cancer (NSCLC) cells, glycyrrhizin has been shown to enhance the antitumor effects of cisplatin (B142131). nih.govspandidos-publications.com It achieves this by increasing the rate of apoptosis in cancer cells. nih.gov The combination of glycyrrhizin and cisplatin leads to a significantly higher apoptotic rate compared to either treatment alone. nih.gov Mechanistically, glycyrrhizin can enhance the activity of pro-apoptotic proteins like B-cell lymphoma 2-associated X protein (Bax) and poly(ADP-ribose) polymerase. nih.gov
Furthermore, glycyrrhizin has been found to inhibit key cell survival signaling pathways, such as the PI3K/AKT pathway. nih.govspandidos-publications.com By inhibiting the phosphorylation of AKT, it can lead to cell cycle arrest, typically at the G1/S phase, and promote cisplatin-induced apoptosis. nih.gov This action helps to overcome potential drug resistance in cancer cells. nih.gov Studies have also reported its efficacy in other cancers, such as gastric cancer, where it induces cell cycle arrest and apoptosis. nih.gov The anticancer effects of glycyrrhizic acid and its derivatives are often attributed to their ability to disrupt mitochondrial membrane potential and activate caspase signaling, which are central to the intrinsic apoptotic pathway. tandfonline.com
Reversal of Multidrug Resistance (MDR) in Cancer Cells
Multidrug resistance (MDR) is a significant hurdle in cancer chemotherapy, where cancer cells develop resistance to various anticancer drugs. frontiersin.orgnih.gov One of the primary mechanisms behind MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively pump chemotherapeutic agents out of the cell, reducing their intracellular concentration and efficacy. nih.govnih.gov
Recent studies suggest that glycyrrhizic acid and its derivatives can modulate MDR. While direct studies on this compound are emerging, the parent compound, glycyrrhizic acid, has been shown to inhibit the function of ATP-dependent pumps. nih.gov This inhibition helps to restore the sensitivity of cancer cells to chemotherapy. frontiersin.org The mechanism involves interfering with the ATPase function of these transporters, which is crucial for their drug efflux activity. nih.gov
Mitigation of Chemotherapy-Induced Tissue Toxicity
Chemotherapeutic agents, while effective against cancer cells, can also cause significant damage to healthy tissues. nih.gov this compound has shown protective effects against chemotherapy-induced toxicity, particularly nephrotoxicity and genotoxicity. nih.gov
In studies involving cisplatin, a potent chemotherapy drug known for its adverse effects on the kidneys, pretreatment with glycyrrhizic acid was found to attenuate these toxic effects. nih.gov The protective mechanism is largely attributed to the antioxidant properties of the compound, which helps to counteract the oxidative stress induced by cisplatin. nih.gov Glycyrrhizic acid was observed to restore the levels of antioxidant enzymes and reduce DNA damage and lipid peroxidation, thereby preserving the normal architecture and function of the kidneys. nih.gov This suggests that this compound may act as a protective agent, mitigating the side effects of cancer treatment. researchgate.net
Antioxidant Activity of this compound
The antioxidant properties of this compound are central to its therapeutic effects, enabling it to protect cells from damage caused by oxidative stress. nih.govcancer.govpatsnap.com
Scavenging of Reactive Oxygen Species (ROS)
This compound has been shown to be an effective scavenger of reactive oxygen species (ROS), which are highly reactive molecules that can damage cellular components. patsnap.comresearchgate.net The accumulation of ROS is a key factor in various pathological conditions, including neurodegenerative diseases and tissue injury following ischemia-reperfusion. researchgate.netplos.orgnih.gov
Studies have demonstrated that DG can decrease the production of ROS, thereby reducing oxidative damage. plos.orge-century.us For instance, in models of Aβ-induced neurotoxicity, DG treatment significantly lowered ROS levels. plos.org This free-radical scavenging ability helps to protect cells from the detrimental effects of oxidative stress. nih.govcancer.gov
Restoration of Oxidant-Antioxidant Balance
Beyond directly scavenging ROS, this compound helps to restore the cellular balance between oxidants and antioxidants. It achieves this through multiple mechanisms, including the activation of the Nrf2 pathway and the alleviation of lipid peroxidation. e-century.usspandidos-publications.com
Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. e-century.usmdpi.com this compound has been found to activate Nrf2, leading to an upregulation of phase II and antioxidant enzymes. nih.gov This enhancement of the endogenous antioxidant defense system helps to counteract oxidative stress. e-century.us
Lipid peroxidation, a process where oxidants damage lipids in cell membranes, is a major consequence of oxidative stress. spandidos-publications.com this compound has been shown to reduce lipid peroxidation, as evidenced by decreased levels of malondialdehyde (MDA), a marker of this process. e-century.usspandidos-publications.com At the same time, it helps to increase the levels of important endogenous antioxidants like glutathione (GSH). e-century.us This dual action of inhibiting lipid damage while boosting antioxidant defenses contributes significantly to its protective effects. e-century.usspandidos-publications.com
Other Therapeutic Applications and Associated Mechanisms
The pharmacological activities of this compound extend to other therapeutic areas, including the promotion of blood vessel formation.
Promotion of Angiogenesis
Angiogenesis, the formation of new blood vessels, is a critical process in wound healing and tissue repair. nih.gov this compound has been found to promote angiogenesis, which can be beneficial in conditions where enhanced blood supply is needed. nih.govbiorxiv.org
Research indicates that DG can increase the expression of vascular endothelial growth factor (VEGF), a key signaling protein that stimulates angiogenesis. nih.govnih.gov Studies using zebrafish models have shown that this compound injection can promote angiogenesis by activating the mTOR/HIF-1 signaling pathway. biorxiv.orgbiorxiv.org This pathway is known to play a crucial role in cellular responses to low oxygen levels and in inducing the expression of genes involved in angiogenesis, such as VEGF. nih.govnih.gov By stimulating these pathways, this compound can enhance neovascularization and improve tissue survival, for example, in skin flaps. spandidos-publications.comnih.gov
Management of Allergic and Inflammatory Skin Conditions (e.g., Rosacea, Allergic Contact Dermatitis)
This compound has shown notable efficacy in managing chronic inflammatory skin diseases by modulating immune responses and reducing inflammation.
In the treatment of rosacea , particularly cases characterized by papules and pustules, DG has been identified as an effective therapeutic agent. nih.gov A randomized, double-blind, placebo-controlled study found that combining DG with standard treatments like clarithromycin (B1669154) and isotretinoin (B22099) resulted in a more effective and quicker therapeutic response compared to the standard treatments alone. nih.gov This suggests that DG's anti-inflammatory and immunomodulatory effects can augment conventional therapies, potentially allowing for lower doses of standard medications and reducing the incidence of adverse events. nih.gov The underlying mechanism is linked to its broad anti-inflammatory and antioxidant activities. nih.govresearchgate.net
For allergic contact dermatitis (ACD) , a T-cell-mediated inflammatory skin disease, DG has demonstrated significant anti-inflammatory effects. In a mouse model of ACD induced by dinitrofluorobenzene (DNFB), treatment with DG moderately reduced ear and skin inflammation. nih.govsci-hub.se Research has shown that the combination of DG with oxymatrine (B1678083) (OMT) produces a synergistic effect, leading to a more significant reduction in inflammatory symptoms, including ear thickness and inflammatory cell infiltration, compared to either compound alone. nih.govsci-hub.se The molecular mechanism involves the modulation of key immune mediators. Treatment with DG, particularly in combination with OMT, has been shown to inhibit the elevated serum levels of Immunoglobulin E (IgE), Interleukin-4 (IL-4), and Interferon-gamma (IFNγ) that are characteristic of the allergic inflammatory cascade in ACD. nih.gov
Table 1: Research Findings on this compound in Allergic Contact Dermatitis
| Parameter | Observation in ACD Model | Effect of this compound (DG) Treatment | Reference |
|---|---|---|---|
| Ear & Skin Inflammation | Severe inflammation, increased ear thickness, and inflammatory infiltrates. | Moderately reduced inflammation and thickness. | nih.govsci-hub.se |
| Serum IgE, IL-4, IFNγ | Significantly increased levels. | Moderately inhibited the increase in serum levels. | nih.gov |
| Combined Therapy (DG + OMT) | - | Significantly enhanced anti-inflammatory effects compared to DG alone. | nih.govsci-hub.se |
Modulation of Airway Inflammation in Respiratory Disorders (e.g., Asthma, Acute Lung Injury)
The anti-inflammatory properties of this compound extend to respiratory disorders, where it helps mitigate airway inflammation.
In the context of conditions like asthma , DG has been studied for its effects on airway smooth muscle cells. Research using a histamine-induced rat airway smooth muscle cell model showed that DG can inhibit the proliferation of these cells. francis-press.com This action is critical as smooth muscle cell proliferation contributes to airway remodeling in chronic asthma. The underlying mechanism involves the regulation of the MAPK/FAK signaling pathway and the inhibition of matrix metalloproteinase-2 (MMP-2) activity, which plays a role in tissue remodeling. francis-press.com
DG has also been extensively investigated for its protective effects in acute lung injury (ALI) . In lipopolysaccharide (LPS)-induced ALI models, DG and its lipid ligand derivative (DGLL) have been shown to significantly attenuate lung injury. nih.govresearchgate.net The therapeutic action involves decreasing inflammatory cell infiltration into the lung tissue and reducing the expression of myeloperoxidase (MPO), a marker for leukocyte infiltration. nih.gov Furthermore, DG suppresses the production and expression of key pro-inflammatory cytokines and mediators within the lung tissue, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β). nih.gov Mechanistically, these effects are linked to the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of the inflammatory response. nih.govfrontiersin.org By modulating these pathways, DG helps to protect the vascular endothelial barrier and reduce pulmonary edema. nih.gov
Table 2: Effects of this compound on Key Markers in Acute Lung Injury Models
| Marker/Process | Effect of DG Treatment | Underlying Mechanism | Reference |
|---|---|---|---|
| Inflammatory Cell Infiltration | Decreased leukocyte infiltration into lung tissue. | Reduction of MPO expression. | nih.gov |
| Pro-inflammatory Cytokines (TNF-α, IL-1β) | Downregulated expression in lung tissue. | Inhibition of the NF-κB signaling pathway. | nih.govnih.gov |
| Airway Smooth Muscle Cell Proliferation | Inhibited histamine-induced proliferation. | Regulation of MAPK/FAK signal pathway and MMP-2 activity. | francis-press.com |
| Pulmonary Edema | Reduced lung wet-to-dry weight ratio and protein in BALF. | Modulation of vascular endothelial barrier function. | nih.gov |
Influence on Renal Fibrosis
This compound has been evaluated for its potential to counteract the processes leading to renal fibrosis , a common final pathway for many chronic kidney diseases. karger.com In a rat model of renal interstitial fibrosis induced by unilateral ureteral obstruction (UUO), the combination of DG and alprostadil (B1665725) was found to significantly inhibit the fibrotic process. muhn.edu.cn
Table 3: Impact of this compound on Markers of Renal Fibrosis
| Model | Key Markers | Observed Effect of this compound | Reference |
|---|---|---|---|
| Unilateral Ureteral Obstruction (UUO) in Rats | TGF-β1, CTGF | Significantly lowered expression in serum and kidney tissue (in combination with alprostadil). | muhn.edu.cn |
| Aristolochic Acid-Induced Nephropathy | Blood Urea Nitrogen (BUN), Creatinine | Showed a preventive effect on the elevation of BUN and creatinine. | karger.com |
| Aristolochic Acid-Induced Nephropathy | Degree of Kidney Fibrosis | The degree of fibrosis was almost the same as the untreated group. | karger.com |
Pharmacokinetic and Pharmacodynamic Considerations of Diammonium Glycyrrhizinate
Absorption and Disposition Profiles
The absorption and disposition of Diammonium Glycyrrhizinate, the diammonium salt of glycyrrhizic acid (GZ), are characterized by poor oral bioavailability. thieme-connect.comnih.gov Studies using an in situ single-pass isolated perfused rat intestine (IPI) model have demonstrated that GZ can be absorbed unchanged, provided it is protected from metabolism by intestinal bacteria. thieme-connect.comnih.govresearchgate.net In these models, the apparent permeability and absorption rate constants for GZ were found to be significantly lower than those for its primary metabolite, glycyrrhetinic acid (GA). thieme-connect.comresearchgate.net
Following absorption or direct administration into the bloodstream, GZ exhibits significant biliary excretion. Research involving intra-portal venous injection in rats showed a cumulative biliary excretion ratio for GZ of 96% over seven hours. thieme-connect.comresearchgate.net The hepatic extraction ratio for unbound GZ in an isolated perfused liver model was determined to be 0.22 ± 0.01. thieme-connect.comresearchgate.net
Novel formulation strategies have been explored to enhance its absorption. For instance, a phytosomal formulation of DG (DG-P) developed for nasal administration demonstrated a significantly higher nasal absorption rate constant compared to a pure DG solution in rats. mdpi.com
Table 1: Intestinal and Hepatic Disposition Parameters for Glycyrrhizinate (GZ) and Glycyrrhetinic Acid (GA) in Rat Models
| Compound | Model | Parameter | Value | Reference |
|---|---|---|---|---|
| Glycyrrhizinate (GZ) | Isolated Perfused Intestine | Apparent Permeability Constant | 0.36 ± 0.31 cm/min | thieme-connect.comresearchgate.net |
| Absorption Rate Constant | 0.35 ± 0.33 min⁻¹ | thieme-connect.comresearchgate.net | ||
| Glycyrrhetinic Acid (GA) | Isolated Perfused Intestine | Apparent Permeability Constant | 5.73 ± 0.11 cm/min | thieme-connect.comresearchgate.net |
| Absorption Rate Constant | 1.53 ± 0.05 min⁻¹ | thieme-connect.comresearchgate.net | ||
| Glycyrrhizinate (GZ) | Isolated Perfused Liver | Hepatic Extraction Ratio (Unbound) | 0.22 ± 0.01 | thieme-connect.comresearchgate.net |
| Glycyrrhetinic Acid (GA) | Isolated Perfused Liver | Hepatic Extraction Ratio (Unbound) | 0.44 ± 0.15 | thieme-connect.comresearchgate.net |
Biotransformation and Metabolic Pathways (e.g., Conversion to Glycyrrhetinic Acid)
When administered orally, this compound is not directly absorbed in significant amounts. Instead, it undergoes biotransformation in the gastrointestinal tract. nih.gov Intestinal bacteria play a crucial role in this process, catalyzing the hydrolysis of glycyrrhizic acid to its aglycone, glycyrrhetinic acid (GA). thieme-connect.comnih.govbiorbyt.com GA is considered a primary active metabolite, responsible for many of the biological effects observed after oral administration of licorice-derived compounds. mdpi.com
In experimental models devoid of intestinal microflora, such as the isolated perfused rat intestine and liver, the conversion of GZ to GA, or vice versa, is negligible. thieme-connect.comresearchgate.net This highlights the essential role of gut microbiota in the metabolic pathway of orally ingested GZ. thieme-connect.comresearchgate.net Besides GA, another metabolite, glycyrrhetinic acid 3-O-mono-β-d-glucuronide (GAMG), can also be formed through the enzymolysis of GZ. mdpi.com GAMG is reported to have higher bioavailability and stronger physiological functions than its parent compound. mdpi.com
Influence on Drug Transporters (e.g., P-glycoprotein (P-gp) inhibition)
This compound has been shown to interact with drug transporters, most notably P-glycoprotein (P-gp). nih.govtandfonline.com Research indicates that DG can act as an inhibitor of P-gp, an efflux transporter that actively pumps substrates out of cells and is a key factor in limiting the oral absorption of many drugs. nih.govtandfonline.comconsensus.appsigmaaldrich.com
The inhibitory effect of DG on P-gp has been demonstrated to enhance the absorption and bioavailability of P-gp substrates. nih.govtandfonline.com In a study investigating its interaction with aconitine (B1665448), a P-gp substrate, co-administration of DG significantly increased the peak plasma concentration (Cmax), area under the plasma concentration-time curve (AUC), and absolute bioavailability of aconitine in rats. nih.govtandfonline.com This effect was attributed specifically to the inhibition of P-gp activity, rather than an influence on paracellular (between cells) or transcellular (across cells) transport. nih.govtandfonline.com
Table 2: Effect of Oral this compound (DG) on the Pharmacokinetics of Aconitine in Rats
| Pharmacokinetic Parameter | Change with DG Co-administration | Fold Increase | Reference |
|---|---|---|---|
| Peak Plasma Concentration (Cmax) | Significantly Increased | 1.64 | nih.gov |
| Area Under the Curve (AUC₀₋τ) | Significantly Increased | 1.63 | nih.gov |
| Absolute Bioavailability | Significantly Increased | 1.85 | nih.gov |
Impact on Cytochrome P450 Enzymes (e.g., CYP2C19, CYP3A4 inhibition)
This compound can influence the activity of the cytochrome P450 (CYP) enzyme system, which is central to the metabolism of a vast number of drugs. tandfonline.com Studies have found that DG specifically inhibits the activity of CYP2C19 and CYP3A4. tandfonline.comnih.govtandfonline.com These two enzymes are responsible for the metabolism of numerous clinically important medications. tandfonline.com
This inhibitory action can lead to significant drug-drug interactions. For example, when DG is co-administered with omeprazole (B731), a proton pump inhibitor primarily metabolized by CYP2C19 and to a lesser extent by CYP3A4, the pharmacokinetics of omeprazole are altered. tandfonline.comnih.gov Research in rat models showed that the combination led to an increase in the maximum plasma concentration (Cmax), area under the concentration-time curve (AUC), and area under the moment curve (AUMC) of omeprazole. tandfonline.comnih.govtandfonline.com This suggests that DG inhibits the metabolism of omeprazole, leading to higher plasma concentrations and increased systemic exposure. tandfonline.comtandfonline.com The potential for DG to affect the metabolism of other drugs metabolized by these enzymes, such as certain statins and antidepressants, has also been noted. patsnap.com
Table 3: Effect of this compound on Cytochrome P450 Enzymes
| CYP Isozyme | Effect of this compound | Consequence | Reference |
|---|---|---|---|
| CYP1A2 | Not significantly inhibited | - | tandfonline.com |
| CYP2C9 | Not significantly inhibited | - | tandfonline.com |
| CYP2C19 | Specific Inhibition | Decreased metabolism of substrates (e.g., omeprazole) | tandfonline.comnih.govtandfonline.com |
| CYP2D6 | Not significantly inhibited | - | tandfonline.com |
| CYP3A4 | Specific Inhibition | Decreased metabolism of substrates (e.g., omeprazole) | tandfonline.comnih.govtandfonline.com |
Plasma Protein Binding Dynamics
Plasma protein binding is a critical pharmacokinetic process that affects a drug's distribution and availability to exert its pharmacological effects. youtube.com Only the unbound, or "free," fraction of a drug in plasma is typically able to diffuse to target sites, be metabolized, or be excreted. youtube.com this compound has been shown to influence the plasma protein binding of other drugs. tandfonline.comnih.gov
Advanced Research Methodologies and Approaches in Diammonium Glycyrrhizinate Studies
In Vitro Experimental Models
In vitro models provide a controlled environment to investigate the direct effects of Diammonium Glycyrrhizinate on cellular and molecular processes, offering insights into its fundamental mechanisms of action.
Cell Culture Systems for Mechanistic Elucidation
A diverse array of cell culture systems has been employed to dissect the cellular and molecular targets of this compound. In the realm of neuroprotection, studies have utilized human neuroblastoma SH-SY5Y cells, mouse hippocampal HT-22 cells, and primary cortical neurons to demonstrate DG's ability to protect against beta-amyloid (Aβ)-induced neurotoxicity and inflammation. nih.govplos.org For instance, media from Aβ(1-42)-activated microglia, which typically reduces the viability of SH-SY5Y and HT-22 cells, was less toxic when the microglia were pretreated with DG. nih.gov Furthermore, DG was shown to significantly enhance the viability of primary cortical neurons exposed to Aβ(1–42). plos.org
The anti-inflammatory properties of DG have been investigated using RAW 264.7 murine macrophages. In these cells, DG pretreatment was shown to ameliorate lipopolysaccharide (LPS)-induced inflammatory responses, a model relevant to acute lung injury. spandidos-publications.com To understand its absorption and transport mechanisms, Caco-2 cells, a human colon adenocarcinoma cell line that differentiates to form a polarized epithelial cell layer, have been used. mdpi.com These studies suggest that DG may be taken up via endocytosis. mdpi.com The antiviral potential of DG has been assessed in porcine testicular (ST) cells, where it demonstrated a direct inhibitory effect on porcine parvovirus (PPV) infectivity. researchgate.net
Table 1: Investigating this compound's Effects in Various Cell Culture Models
| Cell Line | Research Area | Key Findings |
|---|---|---|
| SH-SY5Y, HT-22 | Neuroprotection | Rescued neuronal cells from toxicity induced by media from Aβ(1-42)-activated microglia. nih.gov |
| Primary Cortical Neurons | Neuroprotection | Enhanced neuron viability when exposed to Aβ(1–42). plos.org |
| RAW 264.7 | Anti-inflammation | Ameliorated LPS-induced inflammatory responses. spandidos-publications.com |
| Caco-2 | Drug Absorption | Suggested uptake via endocytosis. mdpi.com |
| Porcine Testicular (ST) | Antiviral Activity | Showed direct inhibitory effects on porcine parvovirus infectivity. researchgate.net |
Enzyme Activity Assays and Receptor Binding Studies
Enzyme activity assays and receptor binding studies have been pivotal in identifying the molecular targets of this compound. It is known to be metabolized within cells to glycyrrhetic acid, which can inhibit enzymes that control cortisol metabolism, contributing to its anti-inflammatory effects. cancer.gov DG also modulates the activity of hepatic enzymes such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST). cancer.gov
Receptor binding studies have provided crucial insights into DG's antiviral mechanisms. For example, it has been demonstrated to bind to the receptor-binding domain (RBD) of the spike protein of various human coronaviruses, including SARS-CoV-2. mdpi.comnih.gov This interaction effectively blocks the binding of the viral spike protein to the human angiotensin-converting enzyme 2 (hACE2) receptor, a critical step in viral entry into host cells. mdpi.comresearchgate.net Furthermore, in vitro studies using everted gut sac and Ussing chamber models have revealed that DG can inhibit the activity of P-glycoprotein, an efflux transporter, which may enhance the absorption of other drugs. nih.gov
In Vivo Animal Models for Pharmacological Evaluation
In vivo animal models are indispensable for evaluating the pharmacological effects of this compound in a complex biological system, providing data on its efficacy in various disease states.
Disease-Specific Murine Models (e.g., Liver Injury, Neurodegeneration, Inflammation, Fibrosis)
Murine models have been extensively used to validate the therapeutic potential of this compound across a spectrum of diseases. In models of neurodegeneration, specifically those mimicking Alzheimer's disease through the injection of Aβ(1-42), DG has been shown to suppress neuroinflammation and attenuate memory deficits. nih.gov It also demonstrated the ability to alleviate lipid peroxidation and partially restore mitochondrial function in the brains of these mice. plos.org
For liver injury, the Concanavalin (B7782731) A (Con A)-induced autoimmune hepatitis model has been employed to show that DG pretreatment significantly reduces serum levels of ALT and AST and improves liver histology. nih.gov In a carbon tetrachloride (CCl4)-induced acute liver injury model, a combination of baicalin (B1667713) and DG in a micellar formulation showed a superior hepatoprotective effect. mdpi.com While not directly a fibrosis model, CCl4 administration is a well-established method to induce liver fibrosis with repeated dosing. frontiersin.org
The anti-inflammatory effects of DG have been demonstrated in a lipopolysaccharide (LPS)-induced acute lung injury model in rats, where it inhibited inflammatory cell infiltration into the lung tissue. spandidos-publications.com In a murine model of human coronavirus (HCoV-OC43) infection, intranasal administration of DG had a significant protective effect against the viral infection. mdpi.comnih.gov Furthermore, in a high-fat diet-induced obesity model, DG was found to improve several metabolic parameters, including serum glucose and insulin (B600854) levels, and reduce hepatic steatosis. nih.gov
Table 2: Efficacy of this compound in Murine Disease Models
| Murine Model | Disease Area | Key Findings |
|---|---|---|
| Aβ(1-42)-induced Alzheimer's Disease | Neurodegeneration | Suppressed neuroinflammation and attenuated memory deficits. nih.gov |
| Concanavalin A-induced Hepatitis | Liver Injury | Reduced serum ALT and AST levels and improved liver histology. nih.gov |
| CCl4-induced Acute Liver Injury | Liver Injury | Showed hepatoprotective effects, particularly when combined with baicalin. mdpi.com |
| LPS-induced Acute Lung Injury | Inflammation | Inhibited inflammatory cell infiltration in the lungs. spandidos-publications.com |
| HCoV-OC43 Infection | Inflammation (Viral) | Demonstrated a protective effect against viral infection. mdpi.comnih.gov |
| High-Fat Diet-induced Obesity | Metabolic Disorder | Improved metabolic parameters and reduced hepatic steatosis. nih.gov |
Zebrafish Models for Angiogenesis Studies
Zebrafish (Danio rerio) have emerged as a powerful in vivo model for studying angiogenesis due to their rapid development and transparent embryos, which allow for real-time visualization of blood vessel formation. A study utilizing a vascular injury zebrafish model induced by PTK787, a vascular endothelial growth factor receptor inhibitor, demonstrated that this compound has significant pro-angiogenic effects. biorxiv.orgbiorxiv.org It was observed to promote the growth of both intersegmental vessels and subintestinal vein vessels in a concentration-dependent manner. biorxiv.org
Computational and Systems Biology Approaches
Computational and systems biology approaches are increasingly being integrated into the study of natural compounds like this compound to predict their biological activities and understand their mechanisms of action at a systems level.
Molecular docking studies have been instrumental in predicting the binding of DG to the RBD of the SARS-CoV-2 spike protein, suggesting it could inhibit the interaction with the hACE2 receptor. mdpi.comresearchgate.netsemanticscholar.org These computational predictions were subsequently validated by experimental assays. mdpi.comresearchgate.net Molecular dynamics simulations have also been employed to investigate the intermolecular interactions and formation mechanisms of DG micelles, both alone and in combination with other compounds like baicalin. mdpi.com
Transcriptomics, a key tool in systems biology, has been used to unravel the broader molecular pathways affected by DG. In the zebrafish angiogenesis study, transcriptomic analysis revealed that the pro-angiogenic activity of DG is closely associated with the mTOR signaling pathway. biorxiv.orgbiorxiv.orgbiorxiv.org This was further confirmed by RT-qPCR, which showed significant upregulation of key genes in the mTOR/HIF-1α pathway in DG-treated zebrafish. biorxiv.orgbiorxiv.org These approaches provide a holistic view of the biological processes modulated by this compound, moving beyond a single target to a network-level understanding.
Network Pharmacology for Target Identification
Network pharmacology represents a holistic approach to understanding drug action, moving from a "one drug, one target" paradigm to a "multi-component, multi-target" network view. In the context of this compound research, this methodology is utilized to systematically identify the potential therapeutic targets and elucidate the complex mechanisms underlying its pharmacological effects.
Researchers employ network pharmacology to construct and analyze networks linking the compound to various proteins, genes, and pathways. For instance, this approach has been applied to explore the mechanisms of DG in ameliorating conditions like alcohol-induced liver injury and in promoting angiogenesis. sciety.orgresearchgate.net By integrating data from genomics, proteomics, and bioinformatics, network pharmacology can predict the key signaling pathways that DG modulates. For example, studies on related glycyrrhizinate compounds have used this method to map interactions with pathways involved in inflammation and liver protection, such as those involving JAK2 and STAT3. nih.gov This computational strategy allows for the generation of hypotheses about how DG exerts its effects, which can then be validated through targeted in vitro and in vivo experiments. The integration of network pharmacology with metabolomics and molecular docking provides a powerful platform for deciphering the comprehensive hepatoprotective mechanisms of glycyrrhizinate-based compounds. nih.gov
Molecular Docking and Dynamics Simulations
To investigate the interaction of this compound at a molecular level, researchers utilize computational techniques like molecular docking and molecular dynamics (MD) simulations. These methods provide detailed insights into the binding affinity and stability of DG with specific protein targets.
Molecular docking predicts the preferred orientation of DG when bound to a target protein, allowing for the characterization of binding sites and interaction mechanisms. mdpi.com This has been notably applied in antiviral research, where computer simulations and molecular docking were used to analyze the binding of DG to the Receptor Binding Domain (RBD) of various human coronaviruses, including SARS-CoV-2. mdpi.com These studies predicted that DG could inhibit the interaction between the viral spike protein and the human ACE2 receptor. mdpi.com
Following docking, molecular dynamics simulations are performed to assess the stability of the predicted protein-ligand complex over time. nih.gov MD simulations, often run for nanoseconds, confirm the stability of interactions, such as the hydrogen bonds formed between DG and the amino acid residues of the target protein. nih.govsemanticscholar.org For example, simulations have been used to refine the 3D model of DG complexed with the SARS-CoV-2 RBD and to study its interactions with other molecules like Baicalin in micelle formations. mdpi.comnih.gov These simulations provide a dynamic view of the molecular interactions, revealing the stability of the complex and the key residues involved in the binding, which is crucial for understanding its mechanism of action. semanticscholar.orgresearchgate.net
Cellular Metabolomics for Mechanistic Elucidation
Cellular metabolomics is a powerful systems biology tool used to obtain a comprehensive snapshot of the small-molecule metabolites within a cell at a specific time. This approach is instrumental in elucidating the biochemical mechanisms of this compound by revealing how it alters cellular metabolic pathways.
In a notable study, cellular metabolomics was employed to compare the liver-protective mechanisms of DG with monoammonium glycyrrhizinate (MONO) and magnesium isoglycyrrhizinate (MAGN). nih.govconsensus.appresearchgate.net Using an ultra-performance liquid chromatography–time of flight tandem mass spectrometry (UPLC-TOF-MS/MSe) platform, researchers analyzed the metabolic changes in normal human liver cells (LO2). nih.govresearchgate.netnih.gov The findings revealed distinct metabolic signatures for each compound. While MAGN was shown to enhance antioxidant components, suggesting its suitability for drug-induced liver injury, the metabolic profile of DG indicated it might be more appropriate for addressing non-alcoholic fatty liver disease (NAFLD) and viral hepatitis. nih.govresearchgate.netnih.gov Metabolomic profiling has also been used to characterize the global metabolic alterations in response to DG in models of liver injury, identifying key metabolic pathways affected by the compound. researchgate.net This methodology provides novel insights into the specific therapeutic utilities of DG by linking its effects to distinct metabolic pathway modulations. nih.govresearchgate.netnih.gov
Analytical Techniques for Quantitative and Qualitative Assessment
The accurate quantification and qualitative assessment of this compound and its effects are paramount for research and clinical applications. A range of sophisticated analytical techniques are employed for this purpose, from high-resolution mass spectrometry to sensitive cellular analysis methods.
Chromatographic-Mass Spectrometric Methodologies (e.g., LC-MS/MS, UPLC-TOF-MS/MSe)
Liquid chromatography coupled with mass spectrometry (LC-MS) is a cornerstone for the analysis of this compound and its metabolites in biological matrices. These methods offer high sensitivity and specificity for both quantification and identification.
UPLC-TOF-MS/MSe: Ultra-performance liquid chromatography coupled with time-of-flight mass spectrometry is a high-resolution technique used extensively in metabolomics studies of DG. nih.govresearchgate.netmdpi.com This method allows for the comprehensive profiling of metabolites in cells and tissues, enabling the identification of biomarkers and metabolic pathways modulated by DG. nih.govresearchgate.net It was instrumental in differentiating the hepatoprotective mechanisms of DG from other glycyrrhizinate salts. nih.govresearchgate.net
LC-MS/MS: Tandem mass spectrometry (LC-MS/MS or UPLC-MS/MS) is a highly sensitive and specific method used for quantitative analysis. It has been employed in pharmacokinetic studies to measure the concentration of glycyrrhetic acid (the active metabolite of DG) in human plasma. researchgate.netmdpi.com The method's specificity is evaluated using blank plasma samples to ensure no interference, and it is validated over a range of concentrations to establish linearity and the lower limit of quantification (LLOQ). mdpi.comthieme-connect.de High-performance liquid chromatography (HPLC) coupled with MS is also a standard for determining the purity and detecting related substances in DG injections. nifdc.org.cn
Interactive Data Table: Chromatographic-Mass Spectrometric Methods in DG Research
| Technique | Application | Key Findings/Capabilities | References |
|---|---|---|---|
| UPLC-TOF-MS/MSe | Cellular Metabolomics | Differentiated metabolic pathways for DG vs. other glycyrrhizinates; identified DG as more suitable for NAFLD and viral hepatitis. | nih.govresearchgate.netnih.govresearchgate.netmdpi.com |
| HPLC-MS | Pharmacokinetics | Determined pharmacokinetic parameters of glycyrrhetic acid after DG administration in human plasma. | researchgate.net |
| UPLC-MS/MS | Pharmacokinetics | Quantified benzoylmesaconine (B1261751) in rat plasma, noting that DG may influence its elimination. | mdpi.com |
| HPLC-MS | Quality Control | Established a method for simultaneous determination of DG isomers and related impurities in injections. | nifdc.org.cn |
Chemiluminescence Systems for Antioxidant Activity Evaluation
Chemiluminescence (CL) is a highly sensitive method used to detect and quantify the emission of light from a chemical reaction. In the study of this compound, CL-based systems have been specifically developed to evaluate its antioxidant properties.
A novel flow injection chemiluminescence (FI-CL) system was established to measure the hydroxyl radical scavenging capacity of DG. tandfonline.comtandfonline.com The principle of this method involves a reaction, such as Eosin Y with Fenton reagent, that produces a strong CL signal. tandfonline.com When an antioxidant like DG is introduced, it scavenges the free radicals (e.g., hydroxyl radicals), leading to a significant decrease in the CL intensity. tandfonline.comresearchgate.net The reduction in chemiluminescence is directly proportional to the concentration of DG, allowing for its quantification. tandfonline.com This technique provides a sensitive and effective means to assess the antioxidant activity of DG, which is considered a key component of its therapeutic effects, such as in ischemia-reperfusion injury. tandfonline.comnih.gov
Interactive Data Table: Chemiluminescence Analysis of DG
| Parameter | Value | Reference |
|---|---|---|
| Technique | Flow Injection Chemiluminescence (FI-CL) | tandfonline.com |
| Linear Range | 6.0 × 10⁻⁸–5.0 × 10⁻⁶ mol/L | tandfonline.com |
| Detection Limit | 8.0 × 10⁻⁹ mol/L | tandfonline.com |
| Application | Determination of DG and its hydroxyl radical scavenging capacity | tandfonline.comtandfonline.com |
Flow Cytometry for Cellular Analysis
Flow cytometry is a versatile laser-based technology used for the rapid analysis of single cells or particles in a fluid stream. It has been widely applied in this compound research to investigate its effects on various cellular processes.
Cell Apoptosis and Viability: Flow cytometry, often using stains like Annexin V and Propidium Iodide (PI), is used to quantify apoptosis (programmed cell death). nih.gov Studies have used this method to demonstrate that DG can protect neurons from Aβ1–42-induced apoptosis and inhibit cell apoptosis during viral infections. nih.govplos.org
Oxidative Stress: The technique can measure intracellular levels of reactive oxygen species (ROS) using fluorescent probes like DCFH-DA. Research has shown that DG treatment significantly decreases ROS production in neurons exposed to neurotoxic agents. plos.org
Mitochondrial Function: Changes in mitochondrial membrane potential, an indicator of mitochondrial health, can be quantified using dyes like JC-1 and analyzed by flow cytometry. DG has been shown to rescue the loss of mitochondrial membrane potential in models of neurotoxicity. plos.org
Cellular Uptake and Endocytosis: To understand how DG-based formulations enter cells, flow cytometry can track the uptake of fluorescently labeled micelles. Studies have shown that DG micelles are taken up by cells via endocytosis, a process that can be dissected by using various inhibitors. mdpi.com
Immunophenotyping: Flow cytometry is used to identify and quantify different immune cell populations. In studies of autoimmune hepatitis, it was used to show that DG pretreatment can downregulate the percentage of NKT cells and modulate the levels of CD4+ and CD8+ T cells. nih.gov
Interactive Data Table: Applications of Flow Cytometry in DG Studies
| Cellular Process Analyzed | Key Finding | Cell/Model System | References |
|---|---|---|---|
| Cell Apoptosis | DG attenuates Aβ1–42-induced neuronal apoptosis. | Primary cortical neurons | plos.org |
| Cell Apoptosis | DG inhibits apoptosis in cells infected with pseudorabies herpesvirus. | PK-15 cells | nih.gov |
| Intracellular ROS | DG decreases ROS production induced by Aβ1–42. | Primary cortical neurons | plos.org |
| Mitochondrial Membrane Potential | DG rescues mitochondrial membrane potential loss. | Primary cortical neurons | plos.org |
| Cellular Uptake | DG micelles enter cells via multi-pathway endocytosis. | Caco-2 cells | mdpi.com |
| Immune Cell Populations | DG downregulates NKT cells and affects T-cell apoptosis. | Concanavalin A-induced hepatitis model in mice | nih.gov |
Gene and Protein Expression Analysis (e.g., RT-PCR, Western Blotting, Immunohistochemistry)
The investigation into the molecular mechanisms of this compound (DG) heavily relies on advanced methodologies that can quantify and localize changes in gene and protein expression. Techniques such as Real-Time Polymerase Chain Reaction (RT-PCR), Western Blotting, and Immunohistochemistry are fundamental in elucidating how DG modulates cellular pathways at the molecular level. These methods provide critical insights into the compound's effects on inflammation, neuroprotection, antiviral responses, and tissue repair.
Gene Expression Analysis by RT-PCR
Real-Time Polymerase Chain Reaction (RT-PCR), or quantitative PCR (qPCR), is a primary tool for measuring the transcriptional levels of specific genes. By quantifying messenger RNA (mRNA), researchers can determine whether DG upregulates or downregulates gene expression in response to various stimuli.
Studies have consistently demonstrated DG's ability to modulate the expression of genes involved in inflammation. In a cell model of inflammation induced by palmitic acid, DG significantly inhibited the upregulation of genes encoding for cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). nih.govacademax.com This anti-inflammatory effect is further supported by findings in microglia cells and mouse models of neuroinflammation, where DG treatment suppressed the Aβ₁-₄₂-induced increase in mRNA levels of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), as well as COX-2 and iNOS. nih.govscispace.com Conversely, DG was shown to increase the expression of the anti-inflammatory cytokine IL-10. nih.govscispace.com In models of autoimmune hepatitis, DG pre-treatment also led to a significant downregulation of TNF-α and Interleukin-6 (IL-6) mRNA levels. dovepress.com
In the context of neuroprotection, DG treatment markedly increased the mRNA expression of Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α), a key regulator of mitochondrial biogenesis and antioxidant defense, in primary cortical neurons. plos.orgsemanticscholar.org Furthermore, in a zebrafish model, DG was found to upregulate the expression of a cascade of genes involved in the mTOR/HIF-1 signaling pathway, which promotes angiogenesis, including vegfaa, mtor, and akt1. biorxiv.org DG also exhibits antiviral properties by reducing the levels of viral RNA from human coronaviruses in infected cells. mdpi.com
Table 1: Selected Findings from Gene Expression Analysis (RT-PCR/qRT-PCR) of this compound
| Gene | Model System | Observed Effect | Research Context | Citation |
|---|---|---|---|---|
| COX-2, iNOS | Huh7 Liver Cells (Palmitic Acid-induced) | Downregulation | Anti-inflammation | nih.govacademax.com |
| TNF-α, IL-1β | BV-2 Microglia Cells (Aβ₁-₄₂-induced) | Downregulation | Neuroinflammation | nih.govscispace.com |
| IL-10 | BV-2 Microglia Cells (Aβ₁-₄₂-induced) | Upregulation | Anti-inflammation | nih.govscispace.com |
| PGC-1α | Primary Cortical Neurons | Upregulation | Neuroprotection | plos.orgsemanticscholar.org |
| HCoV Viral RNA | H460 & Huh7 Cells | Downregulation | Antiviral | mdpi.com |
| TNF-α, IL-6 | Mouse Model (Concanavalin A-induced hepatitis) | Downregulation | Autoimmune Hepatitis | dovepress.com |
| vegfaa, mtor, akt1 | Zebrafish | Upregulation | Angiogenesis | biorxiv.org |
Protein Level Investigation via Western Blotting
Western blotting is employed to detect and quantify specific proteins from tissue or cell extracts. This technique validates whether the changes observed at the mRNA level translate into corresponding changes in protein expression and provides information on post-translational modifications like phosphorylation.
Western blot analyses have corroborated many of the findings from RT-PCR. For instance, DG treatment has been shown to decrease the protein levels of COX-2 and iNOS in models of neuroinflammation. nih.govscispace.com It also inhibits the activation of key inflammatory signaling pathways by reducing the translocation of NF-κB p65 to the nucleus and suppressing the phosphorylation of p38 MAPK. nih.govnih.govnih.gov In a rat model of acute lung injury, DG prevented the lipopolysaccharide (LPS)-induced increase in Intercellular Adhesion Molecule-1 (ICAM-1) protein expression. spandidos-publications.com
In neuroprotective studies, Western blotting confirmed that DG significantly increases the protein expression of PGC-1α in both neurons and in the hippocampus of AD model mice. plos.orgsemanticscholar.org It also attenuates apoptosis by decreasing the levels of cleaved caspase-3 and caspase-9 and increasing the expression of the survival-promoting protein Akt. dovepress.complos.orgnih.govresearchgate.net Furthermore, DG has been found to restore the expression of crucial cell junction proteins. In lung injury models, it reversed the LPS-induced reduction of vascular endothelial (VE)-cadherin, zonula occludens (ZO)-1, and occludin, which are vital for maintaining vascular barrier integrity. spandidos-publications.com
Table 2: Selected Findings from Protein Expression Analysis (Western Blotting) of this compound
| Protein | Model System | Observed Effect | Research Context | Citation |
|---|---|---|---|---|
| PGC-1α | Primary Cortical Neurons & AD Mouse Model | Upregulation | Neuroprotection | plos.orgsemanticscholar.org |
| COX-2, iNOS | Aβ₁-₄₂-treated BV-2 cells & AD Mouse Model | Downregulation | Neuroinflammation | nih.govscispace.com |
| Cleaved Caspase-3 | Aβ₁-₄₂-treated Neurons & Hepatitis Mouse Model | Downregulation | Anti-apoptosis | dovepress.complos.org |
| p-38MAPK, MMP-9 | Rat Model (Cerebral Ischemia-Reperfusion) | Downregulation | Neuroinflammation | nih.gov |
| Akt | Rat Model (Cerebral Ischemia-Reperfusion) | Upregulation | Cell Survival | nih.gov |
| VE-cadherin, ZO-1, Occludin | Rat Model (LPS-induced Lung Injury) | Upregulation/Restoration | Vascular Barrier Function | spandidos-publications.com |
| HCoV Nucleocapsid (N) Protein | HCoV-infected Cells | Downregulation | Antiviral | mdpi.com |
Protein Localization with Immunohistochemistry (IHC)
Immunohistochemistry (IHC) and the related technique of immunofluorescence (IF) allow for the visualization of protein expression within the context of tissue architecture. This is crucial for understanding where DG exerts its effects.
IHC studies in a rat model of ulcerative colitis revealed that DG treatment significantly reduced the expression of NF-κB, TNF-α, and ICAM-1 in the colonic mucosa, demonstrating its localized anti-inflammatory action. nih.gov In a model of acute lung injury, IHC showed that DG pretreatment led to a dose-dependent decrease in the infiltration of myeloperoxidase (MPO)-positive cells (neutrophils) in lung tissue. spandidos-publications.com Similarly, in a rat model of cerebral ischemia-reperfusion, both IHC and Western blot analyses confirmed that DG could decrease the expression of p-38MAPK and matrix metalloproteinase-9 (MMP-9). nih.gov
In antiviral research, IHC analysis of brain tissues from mice infected with a human coronavirus (HCoV-OC43) showed that DG treatment significantly reduced the expression of the viral N protein. mdpi.com Furthermore, in studies on skin flap survival, IHC was used to demonstrate that DG enhances the expression of Vascular Endothelial Growth Factor (VEGF), a key promoter of angiogenesis, in the tissue. spandidos-publications.com In research on gut barrier function, IHC and IF staining showed DG treatment increased the expression of Mucin 2 (MUC2) and the tight junction protein ZO-1 in the colon. nih.gov
Table 3: Selected Findings from Immunohistochemistry (IHC) Analysis of this compound
| Protein | Model System | Observed Effect | Research Context | Citation |
|---|---|---|---|---|
| NF-κB, TNF-α, ICAM-1 | Rat Model (Ulcerative Colitis) | Downregulation | Anti-inflammation | nih.gov |
| Myeloperoxidase (MPO) | Rat Model (LPS-induced Lung Injury) | Downregulation | Anti-inflammation | spandidos-publications.com |
| HCoV N Protein | Mouse Brain (HCoV-infected) | Downregulation | Antiviral | mdpi.com |
| VEGF | Rat Skin Flap Model | Upregulation | Angiogenesis | spandidos-publications.com |
| p-38MAPK, MMP-9 | Rat Model (Cerebral Ischemia-Reperfusion) | Downregulation | Neuroinflammation | nih.gov |
| MUC2, ZO-1 | Mouse Colon | Upregulation | Intestinal Barrier Function | nih.gov |
Drug Delivery Systems and Advanced Formulations for Diammonium Glycyrrhizinate
Enhancement of Bioavailability and Targeted Delivery
The amphiphilic nature of diammonium glycyrrhizinate, possessing both hydrophobic and hydrophilic components, makes it a candidate for various drug delivery strategies. nih.gov These approaches aim to improve its solubility, enhance its absorption, and enable targeted delivery to specific sites in the body, thereby increasing its therapeutic effectiveness.
Research has demonstrated that formulating DG into advanced delivery systems can significantly improve its biopharmaceutical properties. For instance, studies have explored the use of DG itself as a biosurfactant to create drug delivery systems for other poorly soluble drugs, highlighting its potential to be part of a synergistic therapeutic strategy. nih.gov
Key strategies for enhancing the bioavailability and targeted delivery of this compound include its incorporation into various nanocarriers. These systems can protect the drug from degradation, improve its permeation across biological membranes, and facilitate its accumulation at the desired site of action.
Novel Delivery Platforms (e.g., Micelles, Phytosomes, Immunoliposomes)
Several innovative delivery platforms have been investigated to enhance the therapeutic potential of this compound.
Micelles: Due to its surface-active properties, this compound can self-assemble into micelles in aqueous solutions. nih.gov These micellar systems can encapsulate hydrophobic drugs, thereby increasing their solubility and bioavailability. nih.gov A study combining DG with baicalin (B1667713) in a micellar formulation demonstrated a significant improvement in the solubility and gastrointestinal release of baicalin, leading to an enhanced hepatoprotective effect compared to the co-administration of the free drugs. nih.gov
Phytosomes: Phytosomes are lipid-compatible complexes of natural active ingredients and phospholipids. A novel this compound phytosome (DG-P) was developed to improve its absorption and for potential use in nasal vaccination. nih.govresearchgate.net This formulation significantly increased the solubility of DG in n-octanol and enhanced its permeation across porcine nasal mucosa. nih.govresearchgate.net The DG-P formulation also showed potential as an adjuvant for nasal vaccines by enhancing the maturation of dendritic cells. nih.govresearchgate.net
Immunoliposomes: While specific research on immunoliposomes for this compound is emerging, the concept of targeted delivery using antibody-conjugated liposomes holds promise. This approach could potentially direct DG to specific cells or tissues, such as virus-infected cells or cancer cells, thereby maximizing its therapeutic effect while minimizing off-target effects. The codelivery of emodin (B1671224) and this compound using anti-CD44-modified immunoliposomes has been explored as a strategy for targeted drug delivery. semanticscholar.org
Table 1: Comparison of Novel Delivery Platforms for this compound
| Delivery Platform | Key Features | Reported Advantages | Reference |
| Micelles | Self-assembles in aqueous solution; Can encapsulate hydrophobic drugs. | Increased solubility and gastrointestinal release of co-administered drugs; Enhanced hepatoprotective effect. | nih.gov |
| Phytosomes | Complex of DG and phospholipids. | 4.2-fold increased solubility in n-octanol; ~4-fold higher apparent permeability coefficient; Enhanced nasal absorption. | nih.govresearchgate.net |
| Immunoliposomes | Liposomes with surface-conjugated antibodies for targeting. | Potential for targeted delivery to specific cells or tissues. | semanticscholar.org |
Strategies for Improved Therapeutic Efficacy
The development of advanced formulations for this compound is primarily driven by the goal of improving its therapeutic efficacy. By enhancing its bioavailability and enabling targeted delivery, these novel systems can lead to better treatment outcomes.
One key strategy is the combination of DG with other therapeutic agents within a single delivery system. The aforementioned study on DG-baicalin micelles exemplifies this approach, where the formulation not only improved the biopharmaceutical properties of baicalin but also resulted in a synergistic hepatoprotective effect. nih.gov
Furthermore, the use of DG in formulations for different routes of administration is being explored to enhance its therapeutic action. The development of a phytosomal formulation for nasal delivery, for instance, opens up possibilities for its use as a mucosal adjuvant in vaccines. nih.govresearchgate.net Intranasal administration of DG has also been shown to protect mice from coronavirus infection by inhibiting viral entry. mdpi.com
Another avenue for improving therapeutic efficacy lies in understanding the molecular mechanisms by which DG exerts its effects. Research has shown that DG can modulate various signaling pathways, including those involved in inflammation and viral replication. patsnap.com For example, it has been found to promote angiogenesis through the mTOR/HIF-1 signaling pathway, suggesting its potential in treating ischemic diseases. biorxiv.orgbiorxiv.org By elucidating these mechanisms, it becomes possible to design more effective and targeted therapeutic strategies.
Table 2: Research Findings on Strategies for Improved Therapeutic Efficacy
| Strategy | Research Finding | Therapeutic Implication | Reference |
| Combination Therapy | Co-formulation of DG and baicalin into micelles enhanced the hepatoprotective effect compared to individual drug administration. | Synergistic therapeutic effects and improved treatment of liver diseases. | nih.gov |
| Alternative Routes of Administration | A phytosomal formulation of DG for nasal delivery showed enhanced absorption and adjuvant activity. | Potential for use in nasal vaccines and treatment of respiratory infections. | nih.govresearchgate.net |
| Targeting Molecular Pathways | DG was found to promote angiogenesis by activating the mTOR/HIF-1 signaling pathway. | Potential therapeutic agent for ischemic diseases. | biorxiv.orgbiorxiv.org |
Future Directions and Translational Research Perspectives of Diammonium Glycyrrhizinate
Identification of Novel Molecular Targets
The therapeutic effects of diammonium glycyrrhizinate are attributed to its anti-inflammatory, antiviral, and immunomodulatory properties. nih.gov However, a complete understanding of its molecular interactions is still evolving. Future research will need to pinpoint the specific molecules and pathways that DG targets to exert its effects.
Genomic and Proteomic Investigations
To unravel the complex mechanisms of DG, comprehensive genomic and proteomic studies are essential. These "omics" approaches allow for a broad, unbiased analysis of the changes occurring within cells and tissues upon treatment with DG. biochemjournal.com
Genomics: By analyzing the complete set of genes (the genome), researchers can identify which genes are activated or suppressed by DG. Techniques like RNA sequencing can reveal changes in gene expression that point to the cellular pathways being modulated. frontiersin.org For instance, studies have shown that DG can upregulate the expression of PGC-1α, a key regulator of mitochondrial function, which may contribute to its neuroprotective effects. plos.orgnih.gov
Proteomics: This involves the large-scale study of proteins, the workhorses of the cell. biochemjournal.com Using techniques like mass spectrometry, scientists can identify which proteins DG directly binds to or whose expression levels are altered. nih.gov This can provide direct evidence of its molecular targets. For example, proteomic analysis could confirm the interaction of DG with key inflammatory proteins or viral entry machinery. nih.govmdpi.comresearchgate.net
Integrative analysis of both genomic and proteomic data will provide a more complete picture of DG's mechanism of action, paving the way for more targeted and effective therapeutic strategies. nih.gov
Exploration of this compound Derivatives and Analogs
While DG itself has shown promise, there is potential to improve its properties through chemical modification. The development of derivatives and analogs aims to enhance its efficacy, stability, and solubility, while potentially reducing any unwanted side effects. mdpi.com
Researchers are actively synthesizing and screening new compounds that are structurally similar to DG. uniroma1.it For example, magnesium isoglycyrrhizinate, another derivative of glycyrrhizic acid, has been compared to DG for its liver-protective effects, with studies suggesting different mechanisms and potential clinical applications for each. mdpi.com The goal is to identify molecules with improved pharmacological profiles, such as stronger binding to therapeutic targets or better absorption in the body. uniroma1.it This exploration could lead to the development of next-generation therapies with superior performance.
Synergistic Effects in Combination Therapies
This compound may be more effective when used in combination with other drugs. This approach, known as combination therapy, can lead to synergistic effects, where the combined therapeutic benefit is greater than the sum of the individual effects. cabidigitallibrary.orgmdpi.com
Several studies have already explored the benefits of combining DG with other agents:
Hepatitis B: In patients with chronic hepatitis B, the combination of silibin meglumine (B1676163) and this compound showed better clinical outcomes compared to control treatments. cabidigitallibrary.org
Liver Protection: When combined with baicalin (B1667713) in the form of micelles, DG exhibited an enhanced hepatoprotective effect against acute liver injury in animal models. mdpi.comacs.org
Antiviral Activity: Studies have shown that DG can have synergistic antiviral effects when combined with other coronavirus inhibitors. nih.govmdpi.com
Renal Fibrosis: The combination of alprostadil (B1665725) and this compound demonstrated a synergistic protective effect in a rat model of renal interstitial fibrosis by reducing the expression of key profibrotic factors. muhn.edu.cn
Future research should continue to investigate novel combinations of DG with other therapeutic agents for various diseases, which could lead to more potent and effective treatment regimens.
Development of Standardized Preclinical Models
To accurately evaluate the therapeutic potential of DG and its derivatives, it is crucial to have reliable and standardized preclinical models that mimic human diseases. frontiersin.org These models are essential for studying the drug's mechanism of action, efficacy, and for bridging the gap between laboratory research and clinical trials. frontiersin.org
Current research utilizes a variety of models:
Cell-based assays: These in vitro models, using cell lines like LO2 (normal human liver cells), are used to study the cellular mechanisms of DG, such as its effects on cell viability and metabolic pathways. mdpi.com
Animal models: Rodent models are widely used to investigate the effects of DG in a whole-organism context. Examples include mouse models of non-alcoholic fatty liver disease (NAFLD), Alzheimer's disease, and viral infections. nih.govplos.orgnih.govmdpi.com Zebrafish models have also been employed to study the pro-angiogenic effects of DG. biorxiv.orgbiorxiv.org
The development of more sophisticated and disease-relevant preclinical models, such as those that more accurately reflect the genetic and physiological complexity of human conditions, will be critical for the successful clinical translation of DG-based therapies. frontiersin.org
Bridging Preclinical Findings to Clinical Translation
The ultimate goal of this research is to translate promising preclinical findings into effective clinical treatments for human diseases. This process involves several key steps and considerations. acs.orgfrontiersin.org
A significant challenge lies in the differences between animal models and human physiology. acs.org Therefore, well-designed clinical trials are necessary to validate the safety and efficacy of DG in humans. dntb.gov.ua These trials should be based on a strong preclinical evidence base, including a clear understanding of the compound's mechanism of action and effective dose ranges.
Furthermore, advancements in areas like nanotechnology are being explored to improve the delivery and bioavailability of DG. For instance, formulating DG into phytosomes has been shown to enhance its absorption and immune-stimulating properties in the context of nasal vaccination. nih.gov Such innovative delivery systems could play a crucial role in maximizing the therapeutic potential of DG in clinical settings.
Continued collaboration between basic scientists, clinicians, and pharmaceutical researchers will be essential to navigate the complexities of drug development and successfully bring this compound from the laboratory to the clinic.
Q & A
Q. What are the primary mechanisms through which DG exerts its anti-inflammatory effects in experimental models?
DG modulates inflammatory pathways such as NF-κB and MAPK, inhibiting pro-inflammatory cytokines (e.g., TNF-α, IL-6). In neuroinflammation models, DG reduces Aβ1–42-induced activation of microglia and astrocytes by suppressing NF-κB nuclear translocation . In liver injury, it inhibits HMGB1, a mediator of systemic inflammation .
Q. How is DG’s hepatoprotective efficacy evaluated in preclinical models?
Standard models include:
- Carbon tetrachloride (CCl₄)-induced acute hepatic injury : DG restores metabolic pathways (e.g., glycolysis, bile acid synthesis) via LC-MS metabolomics .
- D-Galactosamine/LPS-induced liver failure : DG reduces DNA damage in hepatocytes, assessed via comet assays .
- Nonalcoholic fatty liver disease (NAFLD) : DG improves gut microbiota composition (e.g., increasing Lactobacillus) and intestinal barrier integrity, measured by 16S rRNA sequencing and immunohistochemistry .
Q. What in vitro methodologies are used to assess DG’s antiviral activity?
- Porcine parvovirus (PPV) inhibition : ST cells are pretreated with DG before viral exposure. Viral load is quantified via qPCR and indirect immunofluorescence, showing 75% reduction in infectivity .
- Pseudorabies herpesvirus (PRV) : DG’s virucidal activity is tested using plaque reduction assays and electron microscopy .
Advanced Research Questions
Q. How can chemometric models enhance DG quality control in pharmaceutical formulations?
Near-infrared (NIR) spectroscopy combined with OPUS software establishes qualitative models to distinguish DG batches from different manufacturers. External validation ensures reproducibility, critical for regulatory compliance .
Q. What experimental designs address DG’s dual role in pro- and anti-inflammatory signaling?
- Dose-dependent studies : Low doses (10 mg/kg) may suppress NF-κB in neuroinflammation, while higher doses (50 mg/kg) could paradoxically activate it in specific contexts .
- Cell-type specificity : DG inhibits HMGB1 in macrophages but upregulates PGC-1α in neurons, requiring cell-specific assays (e.g., siRNA knockdowns) .
Q. How do lipid-based delivery systems improve DG’s transdermal bioavailability?
Q. What meta-analytical approaches validate DG’s efficacy in drug-induced liver injury (DILI)?
A 2019 meta-analysis of 24 RCTs used RevMan 5.3 to pool odds ratios (OR 3.12, 95% CI 2.34–4.16), confirming DG’s superiority over placebo in reducing ALT/AST levels. Heterogeneity was addressed via subgroup analysis (e.g., tuberculosis vs. chemotherapy-induced DILI) .
Data Contradiction and Resolution
Q. Why do studies report conflicting results on DG’s modulation of gut microbiota in NAFLD?
- Model variability : High-fat diet vs. methionine-choline-deficient diet models yield distinct microbiota shifts (e.g., Bacteroides vs. Firmicutes dominance) .
- Dosing regimens : Chronic administration (8 weeks) shows consistent Bifidobacterium enrichment, while acute dosing lacks significance .
Q. How to reconcile DG’s neuroprotective vs. potential neurotoxic effects?
- Temporal factors : DG reduces Aβ toxicity in early-stage Alzheimer’s models but may exacerbate oxidative stress in late-stage neurodegeneration due to iron accumulation .
- Species-specific responses : Rat cortical neurons show higher tolerance to DG (IC₅₀ > 100 μM) than human-derived cell lines (IC₅₀ ≈ 50 μM) .
Methodological Tables
Table 1. Key Experimental Models for DG Research
Table 2. DG Formulation Optimization Parameters
| Parameter | Optimal Range | Assay | Reference |
|---|---|---|---|
| Ethosome size | 120–150 nm | Dynamic light scattering | |
| Injection pH | 6.5–7.0 | Stability testing (HPLC) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
